Boc-D-Ser(tBu)-OH

Description

Contextual Significance in Peptide Chemistry

In the intricate process of peptide synthesis, the stepwise addition of amino acids requires that the reactive functional groups not involved in peptide bond formation be temporarily masked. Boc-D-Ser(tBu)-OH is a prime example of a building block designed for this purpose. The Boc group protects the α-amino functionality, preventing it from undergoing unwanted reactions during the coupling of the carboxylic acid group to the N-terminus of a growing peptide chain. The use of the D-enantiomer is particularly crucial for the synthesis of non-natural peptides, which can exhibit enhanced metabolic stability.

Role as a Protected Amino Acid Derivative in Advanced Organic Synthesis

Beyond its conventional use in standard peptide synthesis, this compound serves as a versatile intermediate in more complex organic syntheses. The protected serine moiety can be a precursor to other functional groups. For instance, after deprotection, the serine residue can be oxidized to an α-oxo aldehyde, which can then participate in chemoselective ligation reactions for the construction of more elaborate molecular architectures.

The stability of the Boc and tBu protecting groups under various reaction conditions makes this compound compatible with a wide array of synthetic transformations. This allows chemists to perform modifications on other parts of a molecule without affecting the protected serine unit, which can be deprotected at a later, strategic point in the synthesis.

Orthogonal Protecting Group Strategy for Multifunctional Molecules

The concept of orthogonal protection is fundamental to the synthesis of complex molecules with multiple functional groups, such as peptides. An orthogonal protecting group strategy involves the use of multiple protecting groups, each of which can be removed under a specific set of conditions without affecting the others.

This compound is a key player in such strategies. The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA). iris-biotech.de In contrast, other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, are base-labile. iris-biotech.de This orthogonality allows for the selective deprotection of either the N-terminus (protected with Fmoc) or a side chain (potentially protected with a group labile under different conditions) while the Boc-protected N-terminus and tBu-protected side chain of a D-serine residue remain intact. The tert-butyl ether protecting the serine side chain is also cleaved under acidic conditions, often concurrently with the Boc group during the final deprotection step. iris-biotech.de This differential stability is a powerful tool for chemists, enabling the precise and controlled assembly of intricate molecular structures.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 248921-66-6 medchemexpress.com |

| Molecular Formula | C₁₂H₂₃NO₅ ambeed.com |

| Molecular Weight | 261.31 g/mol ambeed.com |

| Melting Point | 91-95 °C (for the D-form without the tBu group) chemicalbook.com |

| Appearance | White to off-white solid medchemexpress.com |

| Solubility | Soluble in Dimethylformamide (DMF), Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Chloroform, Ethyl Acetate, and Acetone. chemicalbook.com |

| pKa | 3.55 ± 0.10 (Predicted) chemicalbook.com |

Spectral Data of this compound

| Spectral Technique | Data |

| ¹H NMR (200 MHz, CDCl₃) | δ 1.20 (s, 9H), 1.47 (s, 9H), 1.92 (m, 1H), 2.55-3.02 (m, 3H), 3.38 (t, J=8 Hz, 1H), 3.78 (m, 1H), 4.15 (m, 1H), 4.52 (m, 1H), 5.45 (s, 1H), 7.00 (m, 1H), 7.10-7.35 (m, 3H), 7.68 (d, J=4 Hz, 1H) ambeed.com |

| Infrared (IR) | The spectrum is consistent with the structure, showing characteristic carbonyl stretches. |

Detailed Research Findings

Research has demonstrated the practical advantages of using this compound in peptide synthesis. For example, in the synthesis of the gonadotropin-releasing hormone agonist buserelin, the incorporation of this compound led to an increase in the C-terminal peptide yield from 51% to 60% and a significant reduction in production costs.

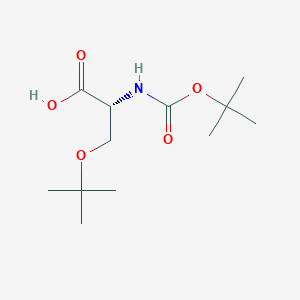

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYLRGKEIUPMRJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426321 | |

| Record name | (R)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248921-66-6 | |

| Record name | (R)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies Utilizing Boc D Ser Tbu Oh

Solid-Phase Peptide Synthesis (SPPS) Applications

Boc-D-Ser(tBu)-OH is extensively utilized in solid-phase peptide synthesis (SPPS), a technique where a peptide chain is assembled step-by-step while anchored to an insoluble resin support. This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps. iris-biotech.de

Integration within Boc/Benzyl (B1604629) (Bn) Protection Schemes

The Boc/Benzyl (Bn) protection strategy is a classical approach in SPPS. peptide.com In this scheme, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more permanent side-chain protection is often afforded by benzyl-based groups. peptide.com this compound fits into a modified version of this strategy where the tert-butyl group serves as the side-chain protection for the serine hydroxyl group.

The primary advantage of the Boc/Bn strategy is the differential acid lability of the protecting groups. The Nα-Boc group can be removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the linkage to the resin typically require a much stronger acid, such as hydrofluoric acid (HF), for cleavage. peptide.comiris-biotech.de The tert-butyl ether of this compound is also cleaved under the strong acidic conditions used for final resin cleavage, making it compatible with the final deprotection step of a Boc/Bn synthesis.

While the Fmoc/tBu strategy has become more prevalent due to its milder conditions, the Boc/Bn scheme remains relevant for specific applications, including the synthesis of certain peptide-drug conjugates or when dictated by established protocols. iris-biotech.dealtabioscience.com

Advanced Coupling Reagent Selection and Optimization

The formation of the amide bond between the incoming this compound and the N-terminal amine of the growing peptide chain on the resin is a critical step. The choice of coupling reagent significantly impacts the efficiency and fidelity of this reaction.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.comrsc.org More advanced uronium/aminium salt-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely employed due to their high reactivity and ability to minimize side reactions. rsc.orgnih.gov

For instance, studies have shown that coupling Fmoc-L-Ser(tBu)-OH with HATU in the presence of N-methylmorpholine (NMM) can lead to some racemization. nih.gov While this study used the L-enantiomer with Fmoc protection, it highlights the importance of carefully selecting the coupling reagent and base combination to maintain the stereochemical integrity of the amino acid being incorporated. Optimization of coupling times and reagent stoichiometry is crucial to ensure complete reaction without promoting unwanted side reactions.

Resin Compatibility and Strategic Resin Selection in SPPS

The choice of resin is fundamental to the success of SPPS. In Boc-SPPS, the most classic resin is the Merrifield resin, which is a chloromethylated polystyrene support. chempep.com The first Boc-amino acid is typically attached to this resin via its cesium salt to form an ester linkage. chempep.com

For the synthesis of peptide amides, benzhydrylamine (BHA) and methylbenzhydrylamine (MBHA) resins are commonly used. chempep.com The linkage to these resins is more stable to the repeated TFA treatments required for Boc group removal than the ester linkage of the Merrifield resin. chempep.com The final cleavage from these resins with a strong acid like HF yields a C-terminal peptide amide.

The substitution level of the resin, typically in the range of 0.5 to 1.0 mmol/g, is another important consideration. chempep.com For some challenging sequences, a resin with a lower substitution may be advantageous to minimize aggregation of the growing peptide chains.

Deprotection Chemistry of the Nα-Boc and Oβ-tBu Groups in SPPS

The deprotection of the Nα-Boc and Oβ-tBu groups relies on their lability to acidic conditions.

Nα-Boc Group Removal: The temporary Nα-Boc group is selectively removed at each step of the synthesis to allow for the coupling of the next amino acid. This is typically achieved by treatment with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com A short pre-wash followed by a 15-30 minute reaction is usually sufficient. chempep.com After deprotection, the resulting TFA salt of the terminal amine must be neutralized to the free amine before the next coupling step. peptide.com This is commonly done using a hindered base like diisopropylethylamine (DIEA). peptide.com

Oβ-tBu Group Removal: The tert-butyl ether protecting the serine hydroxyl group is stable to the milder acidic conditions used for Boc deprotection. iris-biotech.de It is removed during the final cleavage of the peptide from the resin, which simultaneously removes other side-chain protecting groups. iris-biotech.de This final step typically employs a strong acid like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). chempep.compeptide.com

Table 1: Deprotection Conditions for Protecting Groups in Boc-SPPS

| Protecting Group | Reagent | Typical Conditions | Purpose |

|---|---|---|---|

| Nα-Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM, 15-30 min | Stepwise deprotection of the N-terminus |

| Oβ-tBu | Hydrogen Fluoride (HF) | Liquid HF, often with scavengers | Final deprotection of the side chain |

| Oβ-tBu | Trifluoromethanesulfonic acid (TFMSA) | TFMSA, often with scavengers | Alternative to HF for final deprotection |

Methodological Approaches for Minimizing Side Reactions in SPPS

Several side reactions can occur during SPPS, potentially leading to impurities in the final peptide product.

Diketopiperazine Formation: This can occur at the dipeptide stage, particularly when proline is one of the first two residues. peptide.com In Boc-based synthesis, using in situ neutralization protocols can help suppress this side reaction. peptide.com

Aspartimide Formation: This is a concern for sequences containing aspartic acid, especially Asp-Gly, Asp-Ala, or Asp-Ser sequences, and can be catalyzed by both acidic and basic conditions. peptide.com In Boc synthesis, using a β-cyclohexyl ester for aspartic acid instead of a benzyl ester can significantly reduce aspartimide formation. peptide.com

N→O Acyl Shift: Peptides containing serine or threonine can undergo an N→O acyl shift during treatment with strong acids. chempep.com This reaction is reversible upon treatment with a base. chempep.com

The use of scavengers during the final cleavage step is crucial to prevent the modification of sensitive residues. Cations generated from the cleavage of protecting groups can react with nucleophilic side chains like those of tryptophan, methionine, and tyrosine. peptide.com Common scavengers include thioanisole, dithiothreitol (B142953) (DTT), and triisopropylsilane (B1312306) (TIS). peptide.comsigmaaldrich.com

Solution-Phase Peptide Synthesis (LPPS) Applications

While SPPS is dominant for many applications, solution-phase peptide synthesis (LPPS) remains a valuable strategy, especially for the large-scale synthesis of shorter peptides. sci-hub.se this compound is also utilized in LPPS.

In LPPS, the peptide is synthesized in a homogenous solution, with purification of the intermediate peptides required after each coupling step. A key challenge in LPPS is maintaining the solubility of the growing peptide chain in organic solvents. sci-hub.se

The choice of coupling reagents in LPPS is similar to that in SPPS, with a focus on minimizing racemization and achieving high yields.

Comparative Analysis of Solution-Phase Synthesis Efficiency and Practicality

Solution-phase peptide synthesis (SolPPS), while historically preceding solid-phase peptide synthesis (SPPS), remains a highly relevant and efficient strategy, especially for large-scale production and the synthesis of short to medium-length peptides. sci-hub.se The use of building blocks like this compound in SolPPS presents a distinct set of advantages and challenges compared to solid-phase techniques.

A primary advantage of SolPPS is the ability to purify and characterize intermediate peptide fragments at each step of the synthesis. thieme-connect.de This ensures that any impurities or side products are removed before the subsequent coupling reaction, which can lead to a higher purity final product. However, a significant practical challenge in solution-phase fragment condensation is the potential for poor solubility of fully protected peptide precursors. sci-hub.seacs.orgcnr.it The hydrophobic nature of protecting groups, including the Boc and tBu groups on this compound, can contribute to the aggregation and precipitation of peptide segments, complicating handling and reducing reaction efficiency. cnr.it

To address these challenges, modern SolPPS often employs highly solubilizing solvents or specialized C-terminal protecting groups. sci-hub.se Despite the potential for solubility issues, SolPPS is often favored for industrial-scale manufacturing due to its scalability and the avoidance of expensive resins and specialized equipment associated with SPPS. mdpi.com

| Parameter | Solution-Phase Peptide Synthesis (SolPPS) | Solid-Phase Peptide Synthesis (SPPS) |

|---|---|---|

| Scalability | High; well-suited for industrial, multi-kilogram production. | Generally limited to smaller scales (gram to low-kilogram). |

| Purification | Intermediates are purified after each coupling step, potentially leading to higher final purity. thieme-connect.de | Purification is typically performed only once after cleavage from the resin. |

| Reagent Usage | Stoichiometric amounts of reagents are typically used. | Requires large excesses of reagents to drive reactions to completion. thieme-connect.de |

| Key Challenge | Poor solubility and aggregation of protected peptide fragments. cnr.itnih.gov | Incomplete reactions and aggregation on the solid support. peptide.com |

| Cost-Effectiveness | Can be more cost-effective at large scales by avoiding the high cost of resins. | High cost of resins and excess reagents can be a factor. |

Specific Coupling Conditions and Reagents Employed in Solution-Phase Reactions

The formation of the amide bond in SolPPS requires the activation of the carboxylic acid moiety of the incoming amino acid, such as this compound. A variety of coupling reagents have been developed to facilitate this reaction efficiently while minimizing side reactions, most notably racemization. nih.gov

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.com

Carbodiimides : N,N'-Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are classic activators. bachem.com They are often used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization and improve coupling efficiency. peptide.combachem.com

Phosphonium Salts : Reagents like Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) and Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective but generate the carcinogenic byproduct HMPA. bachem.com

Aminium/Uronium Salts : N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HBTU) and N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) are among the most popular and efficient coupling reagents, known for high coupling rates. bachem.com

The choice of coupling reagent and base can significantly impact the degree of racemization, particularly for sensitive residues like serine. Research on the L-enantiomer, Fmoc-L-Ser(tBu)-OH, which exhibits similar chemical reactivity, shows that the combination of DIC/Oxyma results in negligible racemization, whereas HATU/NMM can lead to higher levels. nih.gov

| Coupling Reagent | Base | D-Product Formation (%) |

|---|---|---|

| DIC/Oxyma | - | <0.1 |

| EDCI/HOBt | - | <0.1 |

| PyBOP | DIPEA | <0.1 |

| HBTU | DIPEA | 0.2 |

| HATU | DIPEA | 0.2 |

| HATU | NMM | 0.5 |

Fragment Condensation and Chemoselective Ligation Strategies

Beyond stepwise elongation, this compound is a valuable component in more advanced convergent strategies, where large, protected peptide segments are synthesized separately and then joined together.

Role in Segment Condensation for Complex Peptide Architectures

Segment condensation, or fragment condensation, is a powerful strategy for the total synthesis of large peptides and small proteins. acs.org This approach involves the coupling of two purified peptide fragments, which can be performed either in solution or on a solid support. This compound is frequently incorporated into these fragments.

A prominent example is the synthesis of the gonadotropin-releasing hormone (GnRH) agonist Buserelin. One reported synthesis employs a [5+4] fragment condensation strategy, where the C-terminal tetrapeptide fragment is D-Ser(Tbu)-Leu-Arg-Pro-NHEt. google.com This fragment is coupled with a pentapeptide fragment to form the final nonapeptide structure. The inclusion of this compound in the synthesis of the tetrapeptide fragment was reported to improve the C-terminal peptide yield from 51% to 60% and dramatically reduce production costs.

Another example is found in the synthesis of Lixisenatide, where a fragment, Fmoc-Ser(tBu)-Ser(tBu)-Gly-Ala-OH, was synthesized in the liquid phase and then coupled to the growing peptide chain on a solid support. google.com This hybrid solid-liquid phase approach leverages the benefits of both methodologies.

| Target Peptide | Strategy | Fragment Containing Ser(tBu) | Reference |

|---|---|---|---|

| Buserelin | [5+4] Solution-Phase Condensation | H-D-Ser(tBu)-Leu-Arg-Pro-NHEt | google.com |

| Lixisenatide | Hybrid Solid/Liquid-Phase Condensation | Fmoc-Ser(tBu)-Ser(tBu)-Gly-Ala-OH | google.com |

Exploitation as a Precursor for Chemoselective Ligation via Glyoxylyl Formation

A sophisticated application of this compound is its use as a masked aldehyde for chemoselective ligation. peptidesynthetics.co.ukrsc.org This strategy relies on the selective oxidation of an N-terminal serine residue to generate a highly reactive glyoxylyl aldehyde (an α-oxo aldehyde). rsc.orgfrontiersin.org This aldehyde can then undergo a chemoselective reaction with a nucleophile on another peptide fragment, such as an aminooxy or hydrazide group, to form a stable oxime or hydrazone linkage, respectively. sci-hub.sefrontiersin.org

The process begins with a peptide that has been synthesized to have a D-Ser(tBu) residue at its N-terminus, which is derived from this compound during synthesis. After the full peptide chain is assembled, the N-terminal Boc group and the side-chain tBu group are removed. The exposed N-terminal serine residue is then oxidized using a mild oxidizing agent, typically sodium periodate (B1199274) (NaIO₄), in an aqueous buffer. rsc.orgfrontiersin.org This reaction cleaves the bond between the α- and β-carbons of the serine, converting the N-terminus into a glyoxylyl group. rsc.org

| Step | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| Oxidation | Peptide with N-terminal Serine, Sodium Periodate (NaIO₄), Imidazole Buffer (pH 7.0), Room Temperature. | To convert the N-terminal serine into a reactive glyoxylyl aldehyde. | frontiersin.org |

| Oxime Ligation | Peptide-aldehyde, Aminooxy-functionalized peptide, Acetonitrile/Sodium Acetate Buffer (pH 4.6), Room Temperature. | To form a stable oxime bond between two peptide fragments. | frontiersin.org |

Stereochemical Aspects and Chiral Synthesis with Boc D Ser Tbu Oh

Significance of D-Configuration in Peptide and Peptidomimetic Design

The incorporation of D-amino acids, such as D-serine derived from Boc-D-Ser(tBu)-OH, into peptide sequences is a widely employed strategy to enhance the therapeutic potential of peptide-based drugs. ptfarm.plresearchgate.net Peptides composed exclusively of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, which limits their bioavailability and in vivo half-life. nih.govnih.gov The introduction of D-amino acids creates peptide bonds that are not recognized by these enzymes, thereby significantly increasing the metabolic stability of the resulting peptidomimetic. nih.govfrontiersin.org

Furthermore, the stereochemistry of amino acid residues can influence the binding affinity of a peptide to its biological target. researchgate.net In some cases, the substitution of an L-amino acid with its D-enantiomer can lead to a more favorable interaction with a receptor or enzyme, resulting in enhanced potency. ptfarm.pl This is because the D-configuration can alter the three-dimensional structure of the peptide, allowing it to adopt a conformation that is more complementary to the binding site. nih.gov

Application in the Synthesis of Non-Natural Peptides and Bioactive Analogs

This compound is a crucial building block in the solid-phase peptide synthesis (SPPS) of non-natural peptides and bioactive analogs. scienceopen.com The Boc group protects the α-amino group, while the tert-butyl ether protects the side-chain hydroxyl group of serine. This protection scheme is compatible with various SPPS strategies, allowing for the controlled, stepwise assembly of peptide chains. bachem.com

A notable example of its application is in the synthesis of peptide analogs with improved pharmacological profiles. For instance, the incorporation of D-amino acids has been instrumental in the development of long-acting peptide therapeutics. ptfarm.pl By replacing specific L-amino acids with their D-counterparts, researchers can design peptides with increased resistance to enzymatic degradation, leading to a prolonged duration of action in the body. nih.govlifetein.com Studies have shown that even partial substitution with D-amino acids can significantly enhance the stability of peptides in serum. researchgate.net

The following table provides examples of bioactive peptides where the incorporation of D-amino acids has been shown to be beneficial:

| Bioactive Peptide Analog | Therapeutic Area | Role of D-Amino Acid |

| GLP-1 Analog | Diabetes, Obesity | Enhanced protease resistance and prolonged activity. lifetein.comnih.gov |

| Parathyroid Hormone (PTH) Analog | Osteoporosis | Increased in vivo stability and comparable efficacy to the L-peptide. lifetein.com |

| GnRH Antagonists (e.g., Cetrorelix) | Hormone-dependent disorders | High antagonistic activity and stability. ptfarm.pl |

| Somatostatin Analog (e.g., Octreotide) | Acromegaly, Carcinoid Syndrome | Prolonged pharmacological effects compared to the natural peptide. ptfarm.pl |

Contribution to Conformational Control in Peptide Structures

The stereochemistry of individual amino acids plays a critical role in determining the secondary structure of a peptide, such as α-helices and β-sheets. nih.govfrontiersin.org The introduction of a D-amino acid into a sequence of L-amino acids can induce specific conformational changes. nih.gov Depending on its position, a D-amino acid can either disrupt or stabilize certain secondary structural motifs. nih.govfrontiersin.org

The ability of D-amino acids to influence peptide conformation is a powerful tool for rational drug design, enabling the creation of peptidomimetics with specific and predictable three-dimensional structures.

Utilization within the Chiral Pool for Asymmetric Synthesis

This compound, as an enantiomerically pure compound, is a valuable member of the "chiral pool." The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, including amino acids and sugars, that can be used as starting materials for the synthesis of complex chiral molecules. baranlab.orgscripps.edu

The defined stereocenter of this compound can be used to control the stereochemistry of subsequent reactions, a strategy known as substrate-controlled asymmetric induction. baranlab.org This approach is fundamental in the synthesis of natural products and other complex organic molecules where precise control over stereochemistry is essential. By starting with a chiral building block like this compound, chemists can efficiently construct intricate molecular architectures with the desired three-dimensional arrangement of atoms. nih.govethz.ch

Advanced Applications and Molecular Engineering with Boc D Ser Tbu Oh

Design and Synthesis of Peptidomimetics

The inherent limitations of natural peptides as therapeutic agents, such as their susceptibility to enzymatic degradation and conformational flexibility, have driven the development of peptidomimetics. Boc-D-Ser(tBu)-OH is a valuable tool in this endeavor, allowing for strategic modifications that address these challenges.

Strategies for Enhancing Metabolic Stability of Peptide Sequences

A primary strategy to enhance the metabolic stability of peptides is the incorporation of non-natural amino acids. The introduction of a D-amino acid, such as D-serine derived from this compound, into a peptide sequence can render the adjacent peptide bonds resistant to cleavage by endogenous proteases, which are stereospecific for L-amino acids. nih.govnih.gov This modification disrupts the natural recognition sites for enzymes like trypsin and chymotrypsin, thereby extending the in vivo half-life of the peptide. nih.gov

The use of D-amino acids is a well-established method for improving the proteolytic stability of therapeutic peptides. nih.gov For instance, the synthesis of peptide analogs containing D-amino acids has been shown to significantly increase resistance to degradation in simulated intestinal fluid (SIF). acs.org This enhanced stability is crucial for the development of orally bioavailable peptide drugs. The incorporation of a D-residue, like that from this compound, is considered a "local effect" modification that directly interferes with enzyme-substrate interactions without drastically altering the global conformation of the peptide. nih.gov

| Strategy | Modification | Rationale |

| Enzymatic Shielding | Incorporation of D-amino acids (e.g., from this compound) | Proteases are stereospecific for L-amino acids; D-amino acids at or near cleavage sites inhibit enzymatic recognition and hydrolysis. nih.govnih.gov |

| Backbone Alteration | N-methylation of the peptide backbone | Reduces hydrogen bonding capacity and can sterically hinder protease approach. |

| Conformational Locking | Cyclization or introduction of conformationally rigid residues | Reduces flexibility, preventing the peptide from adopting the extended conformation often required for protease binding. chapman.edu |

This table provides an overview of common strategies to enhance the metabolic stability of peptides, with a focus on the role of D-amino acid incorporation.

Engineering of Structurally Constrained Peptide Analogs

To improve receptor binding affinity and selectivity, it is often necessary to constrain the conformation of a peptide, reducing its inherent flexibility. chapman.edu this compound can be utilized in the synthesis of such structurally constrained analogs. While the D-amino acid itself can induce specific turns or alter local geometry, its primary role in this context is often as a versatile building block within more complex constraining strategies, such as peptide cyclization. chapman.edu

Cyclic peptides often exhibit higher affinity for their biological targets due to a lower entropic penalty upon binding. The synthesis of these complex structures is facilitated by solid-phase peptide synthesis (SPPS), where building blocks like this compound are sequentially added. chapman.edu The defined stereochemistry of the D-amino acid can be crucial in achieving the desired three-dimensional fold of the final cyclic product.

Impact on Peptide Backbone Flexibility and Conformational Preferences

The incorporation of a D-amino acid into an L-peptide sequence locally alters the Ramachandran plot's energetically favored regions for that residue. This can induce specific secondary structures, such as β-turns, which can be critical for biological activity. Unlike L-amino acids, which favor right-handed helices, D-amino acids can disrupt helical structures or promote left-handed turns. nih.gov

Furthermore, modifications such as N-methylation, which can be compared to the effects of D-amino acid incorporation, are known to reduce backbone flexibility by eliminating the amide proton's hydrogen-bonding capability. While this compound itself is not N-methylated, its use in conjunction with N-methylated residues or as a means to alter local folding propensity demonstrates a powerful strategy. Combining modifications that affect local folding (like D-amino acids) can have synergistic effects on proteolytic stability. nih.gov

Functionalization of Complex Biomolecular Architectures

Beyond linear and cyclic peptides, this compound is employed in the construction of larger, more complex molecular architectures with applications in drug delivery and diagnostics.

Application in Dendrimer Functionalization for Biomedical Research

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, making them attractive scaffolds for biomedical applications. mdpi.com Functionalizing the surface of dendrimers with bioactive molecules can enhance their properties. For instance, poly(amidoamine) (PAMAM) dendrimers have been functionalized using serine derivatives to improve biocompatibility.

In one study, Ser-PAMAM-Cys dendrimers were synthesized, and the inclusion of serine was found to confer enhanced biocompatibility, a crucial factor for drug delivery systems. While the specific use of the D-enantiomer in this context was not detailed, the general principle of using protected serine derivatives to modify dendrimer surfaces is well-established. The hydroxyl side chain of serine, once deprotected, offers a site for further conjugation or can simply be used to increase the hydrophilicity and biocompatibility of the dendrimer.

| Dendrimer Core | Functionalizing Agent | Resulting Property | Reference |

| Poly(amidoamine) (PAMAM) G4 | Boc-GABA-OH | Bifunctional dendrimer for further conjugation | nih.gov |

| Poly(amidoamine) (PAMAM) G3 | Caffeic Acid | Enhanced wound-healing activity | mdpi.com |

| Poly(amidoamine) (PAMAM) | Serine derivative | Enhanced biocompatibility |

This table illustrates examples of PAMAM dendrimer functionalization for biomedical applications.

Role in the Generation of Glyoxylyl-Functionalized Molecular Scaffolds

A key application of this compound, and its L-isomer, is its use as a masked glyoxylic acid equivalent. rsc.org This strategy allows for the introduction of a highly reactive aldehyde group onto a molecular scaffold in a controlled manner. The process involves incorporating the Boc-Ser(tBu)-OH residue, followed by the removal of both the Boc and tert-butyl protecting groups to reveal a serine residue with a free N-terminus and hydroxyl group. Subsequent periodate (B1199274) oxidation cleaves the bond between the α-carbon and the hydroxyl-bearing β-carbon, converting the serine residue into a terminal α-oxo aldehyde, also known as a glyoxylyl group. rsc.org

| Precursor Compound | Key Transformation Steps | Functional Group Generated | Application | Reported Yield |

| Boc-Ser(tBu)-OH | 1. Coupling to scaffold 2. Deprotection (Boc and tBu) 3. Periodate oxidation | α-oxo aldehyde (Glyoxylyl) | Chemoselective ligation, biomolecular assembly | 26% (for DKP scaffold) rsc.org |

This table details the process of generating glyoxylyl groups from Boc-Ser(tBu)-OH for use in molecular engineering.

Chemical Synthesis of Biologically Active Peptides and Proteins

The strategic use of protecting groups is fundamental to modern peptide synthesis. This compound, a derivative of the amino acid serine, is instrumental in this field. The Boc group provides temporary protection for the amino terminus, while the tert-butyl group shields the hydroxyl side chain, preventing unwanted reactions during the stepwise assembly of the peptide chain.

Contributions to the Synthesis of Therapeutically Relevant Peptides (e.g., Buserelin, Leuprolide, Lixisenatide)

This compound plays a crucial role in the synthesis of several commercially significant therapeutic peptides. Its incorporation is essential for achieving the desired biological activity and stability of the final product.

Buserelin: This synthetic analog of gonadotropin-releasing hormone (GnRH) is used in the treatment of hormone-responsive cancers. The structure of Buserelin is Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt. The presence of the D-Ser(tBu) residue is critical for its therapeutic efficacy. Various synthesis strategies have been developed for Buserelin, often involving the condensation of peptide fragments. For instance, a 5+4 segment synthesis method involves condensing the pentapeptide fragment Pyr-His-Trp-Ser-Tyr-OH with the tetrapeptide fragment D-Ser(Tbu)-Leu-Arg-Pro-NHEt. google.com This approach has been shown to shorten the synthesis time and improve yield and purity compared to traditional methods. google.com Another approach utilizes a combination of solid-phase and solution-phase synthesis, where a heptapeptide (B1575542) fragment containing D-Ser(tBu) is synthesized on a solid support. cjph.com.cn

Leuprolide: Another potent GnRH analog, Leuprolide, is widely used to treat prostate cancer, endometriosis, and other hormone-dependent conditions. Its synthesis can be achieved through various routes, including solid-phase, solution-phase, and hybrid approaches. cpcscientific.com In one highly convergent solution-phase methodology, Boc-D-Leu-Leu-Arg(Mtr)-Pro-NHEt and Pyr-His(Trt)-Trp(Boc)-Ser(tBu)-Tyr(tBu)-OH are synthesized as key fragments. cpcscientific.com The synthesis of the latter fragment involves the use of Fmoc-Ser(tBu)-OH. cpcscientific.com The strategic use of Boc and Fmoc protecting groups allows for the selective deprotection and coupling of amino acids and peptide fragments, leading to the efficient assembly of the full-length protected Leuprolide. cpcscientific.com

Lixisenatide: This glucagon-like peptide-1 (GLP-1) receptor agonist is used for the treatment of type 2 diabetes. The synthesis of Lixisenatide, a 44-amino acid peptide, is a complex undertaking that often relies on solid-phase peptide synthesis (SPPS). In Fmoc-based SPPS of Lixisenatide, Fmoc-Ser(tBu)-OH is used as one of the protected amino acid building blocks. google.com To overcome challenges associated with the synthesis of long peptides, such as aggregation and incomplete reactions, fragment condensation strategies have been developed. One such method involves the synthesis of the fragment Fmoc-Ser(tBu)-Ser(tBu)-Gly-Ala-OH in solution, which is then coupled to the growing peptide chain on a solid support. google.com This approach has been shown to improve the purity and yield of the final product. google.com

Table 1: Therapeutically Relevant Peptides Synthesized Using this compound

| Peptide | Therapeutic Use | Role of this compound |

|---|---|---|

| Buserelin | Hormone-responsive cancers | Incorporation of the critical D-Ser(tBu) residue. google.comcjph.com.cn |

| Leuprolide | Prostate cancer, endometriosis | Used in the synthesis of a key peptide fragment. cpcscientific.com |

| Lixisenatide | Type 2 diabetes | Utilized as a building block in solid-phase synthesis and fragment condensation. google.comgoogle.com |

Methodologies for Assembling Complex Protein Domains and Modified Proteins

The utility of this compound extends beyond the synthesis of linear peptides to the construction of more complex protein architectures and modified proteins. The principles of protecting group chemistry are paramount in these advanced applications.

Solid-Phase Peptide Synthesis (SPPS): SPPS is a cornerstone of modern peptide and protein synthesis. In the context of Fmoc-based SPPS, the corresponding L-enantiomer, Fmoc-Ser(tBu)-OH, is a standard reagent. peptide.comsigmaaldrich.com The tert-butyl ether protecting group on the serine side chain is stable to the basic conditions used for Fmoc group removal (piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. peptide.compeptide.com This orthogonality is crucial for the successful stepwise elongation of the peptide chain. While less common in standard Fmoc SPPS, this compound can be employed when a D-serine residue is required within the peptide sequence, following the same principles of orthogonal protection.

Fragment Condensation: For the synthesis of large proteins, a convergent approach involving the coupling of pre-synthesized peptide fragments is often more efficient than linear stepwise synthesis. In this strategy, protected peptide fragments are synthesized, purified, and then ligated together in solution or on a solid support. This compound can be incorporated into these fragments. The choice of protecting groups for the fragment's termini and side chains is critical to ensure selective ligation. For example, a fragment with a C-terminal thioester can be ligated with another fragment possessing an N-terminal cysteine residue in a process known as native chemical ligation (NCL). The stability of the tBu protecting group on the serine side chain is compatible with many ligation chemistries.

Chemoselective Ligation: Advanced ligation techniques enable the joining of unprotected peptide fragments. Ser/Thr ligation (STL) is one such method where a peptide with a C-terminal salicylaldehyde (B1680747) ester reacts with another peptide having an N-terminal serine or threonine. nih.gov While the primary focus of this technique is on N-terminal serine, the underlying principles of chemoselective bond formation are being extended to other applications. The synthesis of dipeptide units, such as a Dap-Ser dipeptide, for incorporation into peptides to facilitate side-chain to side-chain cyclization via STL has been reported. nih.gov The synthesis of this dipeptide involved the use of Boc-Ser(tBu)-OH. nih.gov Such strategies allow for the creation of structurally diverse and constrained peptides with potentially enhanced biological activities.

Methodological Innovations and Future Research Directions

Optimization Strategies for Synthesis Efficiency and Yield in Peptide Production

The efficiency and yield of solid-phase peptide synthesis (SPPS) are paramount for both research and industrial applications. The core of SPPS involves a series of coupling and deprotection steps, and the use of Boc-D-Ser(tBu)-OH is integral to the Boc-based strategy. iris-biotech.de In this approach, the Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the tBu group, along with other side-chain protecting groups, is cleaved at the end of the synthesis with a stronger acid. mdpi.comnih.gov

Several strategies are employed to maximize efficiency when using Boc-amino acids:

Coupling Reagent Optimization: The choice of coupling reagent is critical for ensuring complete and rapid amide bond formation, especially when dealing with sterically hindered amino acids. While traditional carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are effective, modern advancements have introduced more efficient uronium/aminium salt-based reagents like HBTU and HATU, which can improve coupling yields. peptide.comchempep.com However, these reagents must be used with caution, as some have been shown to induce racemization in sensitive amino acids like serine derivatives under certain basic conditions. chempep.comnih.gov

In Situ Neutralization: Traditional Boc-SPPS protocols involve a separate neutralization step after TFA-mediated deprotection of the N-terminal amine. peptide.com The development of in situ neutralization protocols, where the neutralization and subsequent coupling occur in the same step, eliminates extra washing steps, saves time, and can improve coupling yields, particularly in sequences prone to aggregation. peptide.comcsic.es

Microwave-Assisted SPPS (MA-SPPS): The application of microwave irradiation has been shown to significantly accelerate both the coupling and deprotection steps in SPPS. nih.govnih.gov This technology can enhance reaction kinetics, leading to higher yields and purity in shorter synthesis times. nih.gov Microwave-assisted methods have been successfully applied in both Boc and Fmoc chemistries, providing a powerful tool for synthesizing difficult or long peptides. nih.gov

Solvent Choice and Additives: While N,N-dimethylformamide (DMF) is a common solvent, its polarity can sometimes favor side reactions like racemization. nih.govunive.it Research into greener alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL) is ongoing. nih.govacs.org Additionally, the use of chaotropic salts or nonionic detergents can help disrupt peptide aggregation, a common cause of incomplete reactions and low yields. peptide.com

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Example(s) | Activation Mechanism | Advantages | Potential Issues |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC | Forms an O-acylisourea intermediate | Low cost, effective | Byproduct can be difficult to remove (DCC), potential for racemization |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Forms an activated ester (e.g., OBt ester) | High coupling efficiency, fast reaction rates chempep.com | Higher cost, can promote racemization with certain amino acids chempep.comnih.gov |

| Oxime-based Additives | Oxyma Pure | Used with carbodiimides to form active esters | Suppresses racemization, non-explosive alternative to HOBt nih.gov | --- |

| Phosphonium (B103445) Salts | PyBOP, BOP | Forms an activated ester | High efficiency, particularly for hindered couplings | Byproducts can be problematic |

Approaches for Cost Reduction in the Industrial-Scale Synthesis of Peptides

The cost of raw materials is a significant factor in the large-scale manufacturing of therapeutic peptides. A 2018 analysis of a 39-mer peptide revealed that solvents accounted for 27% of raw material costs, while coupling reagents (23%) and amino acid building blocks (35%) were also major contributors. rsc.org Therefore, strategies to reduce the consumption of these materials are crucial for economic viability.

Key approaches for cost reduction include:

Process Optimization: Reducing the excess equivalents of amino acids and coupling reagents used in each step is a primary goal. acs.org While using an excess pushes reactions to completion, it also generates significant waste. iris-biotech.de Careful optimization of reaction conditions, including concentration, temperature, and time, can minimize the required excess without compromising yield.

Solvent Recycling: Given that solvents constitute a large portion of the cost and waste, developing effective recycling programs is a key green chemistry initiative in peptide manufacturing. acs.orgrsc.org

Advances in Automation and High-Throughput Synthesis Utilizing this compound

The repetitive nature of SPPS makes it highly suitable for automation. jpt.comconceptlifesciences.com Automated peptide synthesizers have revolutionized the field, enabling the rapid and efficient production of peptides with high precision and reproducibility. jpt.com These systems can perform all the necessary coupling, washing, and deprotection steps automatically, significantly reducing hands-on time and minimizing human error. conceptlifesciences.com

This compound and other Boc-protected amino acids are fully compatible with automated synthesis platforms. csic.esconceptlifesciences.com While Fmoc chemistry is often preferred for routine synthesis due to its milder deprotection conditions, Boc chemistry, particularly with in situ neutralization protocols, is considered a robust strategy for producing difficult or longer peptide sequences in automated synthesizers. csic.es

The primary advantages of automation in this context are:

High Throughput: Modern automated systems can synthesize multiple peptides in parallel, which is essential for creating peptide libraries for drug screening and other research applications. conceptlifesciences.comformulationbio.com Some instruments can produce over 10,000 peptides per month. bio-equip.cn

Speed and Efficiency: Automation dramatically reduces the time required for peptide synthesis, with processes that once took weeks now achievable in hours or days. conceptlifesciences.com

Reproducibility: Automated systems ensure that each synthesis cycle is performed under identical conditions, leading to highly reproducible results.

The integration of this compound into automated, high-throughput workflows allows researchers to rapidly generate libraries of peptides containing D-amino acids, which is crucial for exploring structure-activity relationships and developing peptides with improved therapeutic properties.

Emerging Applications in Chemical Biology and Drug Discovery

The incorporation of non-canonical amino acids is a powerful strategy in drug discovery to enhance the therapeutic profile of peptides. This compound is a key reagent in this area, as the introduction of a D-amino acid can significantly increase a peptide's resistance to enzymatic degradation, thereby improving its metabolic stability and in vivo half-life.

Therapeutic Peptides: A prominent example is the synthesis of gonadotropin-releasing hormone (GnRH) agonists like Buserelin, which utilize D-serine to achieve greater potency and a longer duration of action compared to the native hormone. The use of D-amino acids is a widely applied strategy in the development of peptide-based drugs for cancer, metabolic disorders, and other diseases.

Chemical Biology Probes: Peptides containing specifically placed D-amino acids or other modifications can serve as valuable tools for studying biological processes. powdersystems.com For example, they can be used as enzyme inhibitors or receptor antagonists to probe protein-protein interactions and signaling pathways with greater stability in biological assays.

Peptide Libraries for Screening: The use of this compound in automated synthesis facilitates the creation of diverse peptide libraries. These libraries, containing peptides with modified backbones and side chains, are screened to identify lead compounds with high affinity and specificity for a biological target.

The continued application of this compound and other modified amino acids is expected to drive the discovery of new peptide-based therapeutics and research tools. targetmol.commedchemexpress.com

Overcoming Synthetic Challenges and Steric Hindrance in Complex Peptide Assembly

Despite its utility, the incorporation of this compound can present synthetic challenges, primarily due to the steric bulk of the tert-butyl (tBu) protecting group. biosynth.com

Steric Hindrance: The bulky tBu group can hinder the approach of the incoming activated amino acid, slowing down the coupling reaction and potentially leading to incomplete acylation. sci-hub.se This problem is exacerbated in the synthesis of long or complex peptides, where aggregation can further reduce the accessibility of the reactive sites. biosynth.com To overcome this, chemists may employ more powerful coupling reagents, increase reaction times, or raise the temperature, often with the aid of microwave irradiation. peptide.com

Aggregation: Peptide chains containing hydrophobic residues or those capable of forming hydrogen bonds (like serine) have a propensity to aggregate on the solid support. This aggregation can prevent reagents from accessing the growing peptide chain, leading to failed synthesis. Strategies to disrupt aggregation include the use of "disrupting" backbone protecting groups (e.g., Hmb), chaotropic salts, or specialized solvent systems. sigmaaldrich.com

Racemization: Serine derivatives are known to be susceptible to racemization during the activation step of coupling, particularly under basic conditions. chempep.comnih.gov While the D-configuration of this compound is fixed, racemization can still be a concern for other amino acids in the sequence, and care must be taken in selecting coupling reagents and bases to minimize this side reaction. nih.gov For example, the use of collidine instead of DIPEA has been recommended to reduce racemization when coupling Fmoc-Ser(tBu)-OH. chempep.com

Side Reactions during Cleavage: During the final cleavage from the resin using strong acids, the tert-butyl carbocations generated from the deprotection of tBu groups can cause side reactions, such as the alkylation of sensitive residues like tryptophan or methionine. peptide.compeptide.com This is typically managed by using a "cleavage cocktail" containing scavenger molecules, such as triisopropylsilane (B1312306) (TIS) or dithiothreitol (B142953) (DTT), to trap these reactive cations. peptide.compeptide.com

Table 2: Strategies to Mitigate Common Challenges in Peptide Synthesis

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Peptide Aggregation | Inter-chain hydrogen bonding on the resin blocks reactive sites. | Use of structure-disrupting dipeptides (e.g., pseudoprolines), backbone protecting groups (e.g., Hmb), chaotropic salts, or microwave heating. peptide.comsigmaaldrich.com |

| Steric Hindrance | Bulky side chains slow down coupling reactions. | Employ high-efficiency coupling reagents (e.g., HATU), increase reaction temperature, or use microwave assistance. peptide.com |

| Racemization | Loss of stereochemical integrity during amino acid activation. nih.gov | Use of additives like Oxyma Pure; careful selection of base (e.g., collidine over DIPEA for sensitive residues). chempep.comnih.gov |

| Incomplete Deprotection | Failure to completely remove the N-terminal protecting group. | Increase deprotection time or temperature; use stronger deprotection reagents (e.g., DBU for stubborn Fmoc removal). peptide.commdpi.com |

| Cleavage Side Reactions | Alkylation of sensitive residues by protecting group cations. peptide.com | Addition of scavenger reagents (e.g., TIS, water, EDT) to the cleavage cocktail. peptide.comsigmaaldrich.com |

Q & A

Q. What are the standard methods for synthesizing Boc-D-Ser(tBu)-OH, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via stepwise protection of serine. The amino group is protected with Boc anhydride in a basic aqueous/organic solvent system (e.g., dioxane/water with NaHCO₃). The hydroxyl group is then tert-butylated using tert-butyl chloride or similar reagents under anhydrous conditions (e.g., DMF with a base like DMAP). Key variables affecting yield and purity include:

- Temperature : Lower temperatures (0–5°C) reduce racemization during Boc protection.

- Reagent stoichiometry : Excess Boc anhydride (1.5–2.0 equiv) ensures complete amino protection.

- Workup : Acidic extraction (e.g., citric acid) removes unreacted reagents.

Characterization via ¹H/¹³C NMR (e.g., δ ~1.4 ppm for tert-butyl groups) and HPLC (≥95% purity) is critical .

Q. How can this compound be characterized to confirm its structure and purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm tert-butyl (δ 1.4 ppm, singlet) and Boc group (δ ~1.3–1.5 ppm) signals. The α-proton of D-serine should appear as a multiplet (δ 3.8–4.2 ppm).

- HPLC : Reverse-phase C18 column with UV detection (220 nm); compare retention time to a certified reference standard.

- Mass spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 278.3 (C₁₂H₂₃NO₅).

- Optical rotation : Verify [α]D²⁵ ≈ +8° to +10° (c=1 in CHCl₃) to confirm D-configuration .

Q. What storage conditions are optimal for this compound to prevent degradation?

- Methodological Answer : Store desiccated at –20°C in inert atmosphere (argon) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic conditions. Regularly monitor purity via HPLC every 6 months .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) to minimize racemization?

- Methodological Answer : Racemization during coupling is influenced by:

- Activation reagents : Use HOBt/DIC or Oxyma Pure/DIC instead of carbodiimides alone to suppress base-induced racemization.

- Solvent : DMF or DCM with 0.1 M HOBt reduces side reactions.

- Temperature : Perform couplings at 0–4°C.

- Monitoring : Test for racemization via Marfey’s reagent derivatization followed by HPLC analysis .

Table 1 : Coupling Efficiency Under Different Conditions

| Activation Reagent | Solvent | Temp (°C) | Racemization (%) |

|---|---|---|---|

| HOBt/DIC | DMF | 0 | <1% |

| Oxyma/DIC | DCM | 4 | 0.5% |

Q. What analytical techniques are most effective in detecting and quantifying diastereomers formed during the incorporation of this compound into peptide chains?

- Methodological Answer : Diastereomers arise from racemization at the serine α-carbon. Techniques include:

- Chiral HPLC : Use a Chirobiotic T column with a mobile phase of MeOH/H2O (70:30) + 0.1% TFA.

- Circular Dichroism (CD) : Compare spectra to enantiopure standards.

- LC-MS/MS : Quantify diastereomers via MRM transitions specific to each isomer.

Note : Baseline separation (R > 1.5) is critical for accurate quantification .

Q. How does the tert-butyl ether group in this compound influence peptide conformational stability in aqueous versus organic solvents?

- Methodological Answer : The tert-butyl group enhances solubility in organic solvents (e.g., DCM, DMF) but reduces aqueous solubility. Stability studies should include:

- Circular Dichroism (CD) : Compare α-helix/β-sheet content in H2O vs. TFE.

- Molecular Dynamics (MD) Simulations : Analyze hydrogen bonding and steric effects.

- Accelerated Degradation Tests : Incubate peptides at 40°C in PBS (pH 7.4) and monitor tert-butyl cleavage via LC-MS .

Q. What strategies mitigate side reactions (e.g., tert-butyl cleavage) during global deprotection of peptides containing this compound?

- Methodological Answer : Use TFA/scavenger systems (e.g., TFA:H2O:triisopropylsilane, 95:2.5:2.5) for simultaneous Boc and tert-butyl removal. Key considerations:

- Reaction time : Limit to 2–3 hours at RT to prevent serine β-elimination.

- Scavengers : Add thiols (e.g., EDT) to trap carbocations formed during tert-butyl cleavage.

- Post-deprotection purification : Dialysis or size-exclusion chromatography to remove scavenger byproducts .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the steric effects of this compound in peptide chain elongation?

- Methodological Answer : Discrepancies often arise from solvent polarity or resin type. Systematic studies should:

Compare coupling rates on Wang vs. Rink amide resins.

Vary solvent polarity (e.g., DMF vs. NMP).

Use kinetic monitoring via FT-IR to track reaction progress.

Example : A 2023 study found 20% slower coupling in NMP vs. DMF due to reduced resin swelling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.